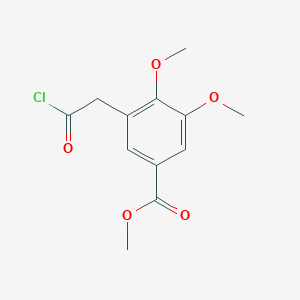
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorooxoethyl group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.
Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.
Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.
Scientific Research Applications
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl chlorooxoacetate: Shares the chlorooxoethyl group but differs in the ester moiety.
Acetoxyacetyl chloride: Contains a similar chlorooxoethyl group but lacks the benzoate and methoxy groups.
Uniqueness
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is unique due to the presence of both the chlorooxoethyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
647855-57-0 |
|---|---|
Molecular Formula |
C12H13ClO5 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3 |
InChI Key |
LCAKRWKLHXVSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


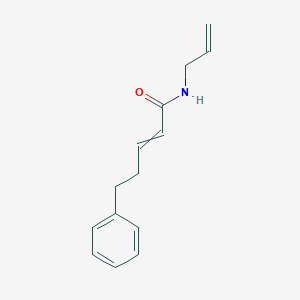

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
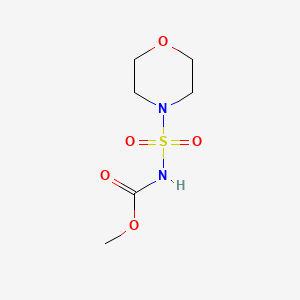
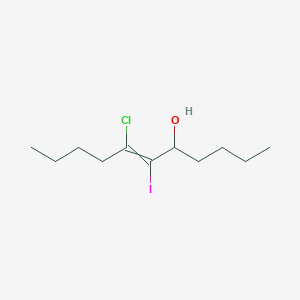


![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
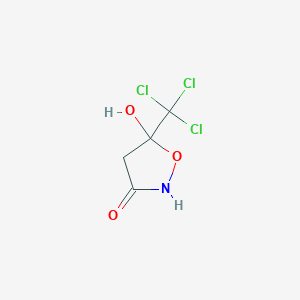

![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)

propanedinitrile](/img/structure/B12588379.png)
